molecular formula C20H17NO3 B6411784 3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95% CAS No. 1261912-66-6

3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95%

Cat. No. B6411784
CAS RN: 1261912-66-6
M. Wt: 319.4 g/mol
InChI Key: MJZOTIBOBWFRKL-UHFFFAOYSA-N
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Description

3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95% (3-ABPB-95) is a chemical compound that has been studied for its various applications in the scientific research community. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.

Scientific Research Applications

3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and can be used to synthesize various organic compounds. Additionally, it has been studied as a potential inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3).

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as COX-2 and COX-3. This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95% have not been extensively studied. However, some studies have shown that it can act as an inhibitor of COX-2 and COX-3. Inhibition of these enzymes has been associated with a variety of physiological effects, including anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used to synthesize various organic compounds. Additionally, it can be used as an inhibitor of enzymes, such as COX-2 and COX-3. However, it is important to note that the biochemical and physiological effects of 3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95% have not been extensively studied, and its mechanism of action is still not fully understood.

Future Directions

There are several potential future directions for research on 3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95%. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, studies could be conducted to explore the potential applications of 3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95% in the synthesis of organic compounds. Finally, studies could be conducted to explore the potential therapeutic applications of 3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95%, such as its potential use as an anti-inflammatory or analgesic agent.

Synthesis Methods

3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95% is typically synthesized through a multi-step process. The first step involves the reaction of 4-benzyloxybenzaldehyde with sodium nitrite in aqueous solution. This reaction yields 4-benzyloxybenzoyl nitrite, which is then hydrolyzed with acetic acid to form 4-benzyloxybenzoic acid. Finally, the 4-benzyloxybenzoic acid is reacted with ammonia to form 3-Amino-5-(4-benzyloxyphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-amino-5-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c21-18-11-16(10-17(12-18)20(22)23)15-6-8-19(9-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZOTIBOBWFRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692247
Record name 5-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-benzyloxyphenyl)benzoic acid

CAS RN

1261912-66-6
Record name 5-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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